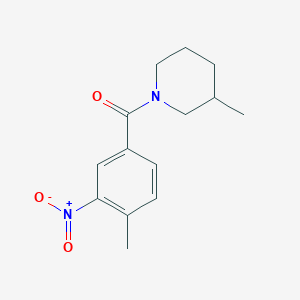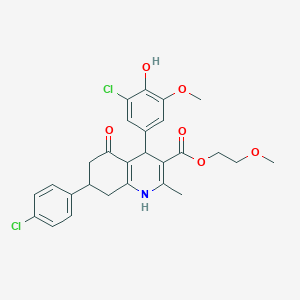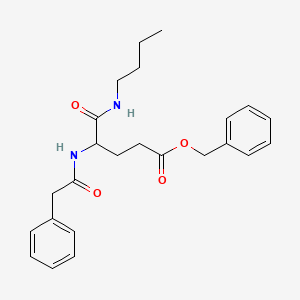![molecular formula C22H26Cl2N2O3 B4999347 3-chloro-4-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4999347.png)
3-chloro-4-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mecanismo De Acción
3-chloro-4-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, this compound disrupts the signaling pathways that drive cancer cell growth and survival, leading to cancer cell death.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit BTK activity in cancer cells, leading to reduced cell proliferation and increased cell death. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to inhibit the growth and survival of cancer cells in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-chloro-4-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide is its potent anti-tumor activity in preclinical models of cancer. This compound has also been shown to have a favorable safety profile in preclinical studies. However, one of the limitations of this compound is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
Direcciones Futuras
There are several potential future directions for the development of 3-chloro-4-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide as a cancer therapy. One direction is to test this compound in clinical trials to determine its efficacy and safety in humans. Another direction is to investigate the use of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to better understand the mechanism of action of this compound and to identify biomarkers that can predict response to treatment. Finally, the development of more potent and selective BTK inhibitors, such as this compound, may lead to the development of more effective cancer therapies in the future.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical models of cancer. This compound inhibits the activity of BTK, a protein kinase that plays a critical role in the survival and proliferation of cancer cells. While this compound has not yet been tested in clinical trials, its favorable safety profile and potent anti-tumor activity make it a promising candidate for further development as a cancer therapy.
Métodos De Síntesis
The synthesis of 3-chloro-4-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide involves several steps, including the reaction of 2-chlorobenzylamine with piperidine, followed by the reaction of the resulting compound with 3-chloro-4-hydroxybenzamide. The final step involves the reaction of the intermediate with 2-methoxyethylamine to yield this compound.
Aplicaciones Científicas De Investigación
3-chloro-4-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, this compound has shown potent anti-tumor activity, both as a single agent and in combination with other cancer therapies. This compound has also been shown to have a favorable safety profile in preclinical studies.
Propiedades
IUPAC Name |
3-chloro-4-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]oxy-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26Cl2N2O3/c1-28-13-10-25-22(27)16-6-7-21(20(24)14-16)29-18-8-11-26(12-9-18)15-17-4-2-3-5-19(17)23/h2-7,14,18H,8-13,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVQCCLLFSYHDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=C(C=C1)OC2CCN(CC2)CC3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-ethyl-1-piperazinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4999277.png)

![5-(4-acetyl-1-piperazinyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B4999288.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4999291.png)
![1-[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4999302.png)
![3-chloro-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4999308.png)
![N-(3-methylphenyl)-3-{1-[(2,4,5-trifluorophenyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B4999319.png)
![5-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B4999323.png)

![1-ethyl-4-(4-methoxy-2-nitrophenyl)-7-methyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B4999333.png)
![5-(3,4-dichlorophenyl)-N-[(5-quinolinylamino)carbonothioyl]-2-furamide](/img/structure/B4999341.png)
![6-{4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4999369.png)
![1'-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide](/img/structure/B4999372.png)
